molecular formula C14H19NO3 B8475675 Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate

Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate

Cat. No. B8475675
M. Wt: 249.30 g/mol
InChI Key: NARLTIVUIJDWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506941B1

Procedure details

A gentle nitrogen flow was applied to a 100 ml balloon flask provided with magnetic stirring and 0.455 g (0.0120 mol) of sodium borohydride was mixed with 10 ml of ethanol. Thereafter, 1 g (0.0040 mol) of ethyl α-(p-methoxyphenyl)-β-(dimethylamino)acrylate was added. The mixture was stirred for 24 hours at room temperature and then 3 ml of water were added. The ethanol was removed in the rotary evaporator and 20 ml of water and 20 ml of dichloromethane were added over the residue. The mixture was stirred and the phases were separated. The process continued with the organic phase. 20 ml of water were added, the mixture was acidified to acid pH and decanted. The aqueous phase was washed with 20 ml of dichloromethane and was then basified to basic pH. The product was extracted from the aqueous phase with 20 ml of dichloromethane. It was dried with sodium sulfate, was filtered and the solvent was removed under vacuum to give 0.21 g of ethyl α-(p-methoxyphenyl)-β-(dimethylamino)propionate (Yield: 21%).
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C(O)C.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[CH:20][N:21]([CH3:23])[CH3:22])[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:10][CH:9]=1>O>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]([CH2:20][N:21]([CH3:23])[CH3:22])[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.455 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)OCC)=CN(C)C
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A gentle nitrogen flow was applied to a 100 ml balloon flask
CUSTOM
Type
CUSTOM
Details
provided
STIRRING
Type
STIRRING
Details
The mixture was stirred for 24 hours at room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in the rotary evaporator and 20 ml of water and 20 ml of dichloromethane
ADDITION
Type
ADDITION
Details
were added over the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
the phases were separated
ADDITION
Type
ADDITION
Details
20 ml of water were added
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
The aqueous phase was washed with 20 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the aqueous phase with 20 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)OCC)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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